molecular formula C14H18N2O B607879 GSK962

GSK962

Cat. No.: B607879
M. Wt: 230.31 g/mol
InChI Key: NJQVSLWJBLPTMD-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK962 involves the formation of a pyrazole ring and subsequent functionalization. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.

    Functionalization: The pyrazole ring is then functionalized with a phenyl group and a dimethylpropanone moiety.

The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

GSK962 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

GSK962 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

GSK962 acts as an inactive enantiomer of GSK963. It does not inhibit RIPK1 but serves as a control to confirm the specificity of GSK963’s effects. The molecular target of GSK963 is RIPK1, and this compound helps in distinguishing the on-target effects from off-target effects in experimental setups .

Comparison with Similar Compounds

Similar Compounds

    GSK963: The active enantiomer of GSK962, a potent and selective RIPK1 inhibitor.

    GSK2795039: Another RIPK1 inhibitor with a different chemical structure.

    GSK843: A structurally distinct RIPK1 inhibitor.

Uniqueness

This compound is unique due to its role as an inactive control compound. Unlike other RIPK1 inhibitors, it does not exert any inhibitory effects, making it invaluable for confirming the specificity of other compounds’ actions .

Biological Activity

GSK962 is a compound developed by GlaxoSmithKline (GSK) that serves as an enantiomer of GSK963, which is a known inhibitor of receptor-interacting protein kinase 1 (RIPK1). While GSK963 has demonstrated significant biological activity in inhibiting RIPK1 and impacting cell death pathways, this compound has been characterized as an inactive enantiomer , meaning it does not exhibit the same biological effects as its counterpart.

This compound's biological inactivity is notable in studies involving cell death mechanisms. For instance, research indicates that this compound does not block cell death induced by Yersinia pestis, unlike GSK963, which effectively inhibits RIPK1-mediated pathways that lead to necroptosis and apoptosis. This distinction highlights the importance of stereochemistry in the biological activity of kinase inhibitors .

Comparative Studies

The following table summarizes key findings related to the biological activities of this compound compared to its active counterpart, GSK963:

CompoundBiological ActivityEffect on Cell DeathMechanism
This compoundInactiveNo inhibitionDoes not affect RIPK1
GSK963ActiveInhibition observedBlocks RIPK1, prevents necroptosis and apoptosis

Research Findings

Research has shown that while GSK963 can inhibit the activation of caspase-8 and reduce cell death in various models, this compound does not exhibit these properties. For example, in experiments with human neutrophils exposed to community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA), the use of GSK963 resulted in significant changes in cell viability and death pathways, whereas treatments with this compound did not lead to any observable effects .

Case Study: Inhibition of RIPK1

A notable case study involved the administration of various RIPK1 inhibitors, including both GSK963 and this compound. The study aimed to elucidate the role of RIPK1 in inflammatory responses and cell death mechanisms. The results indicated that only GSK963 effectively reduced inflammatory cytokine release and cell death rates in macrophage models. In contrast, this compound did not alter these outcomes, reinforcing its classification as an inactive compound .

Implications for Future Research

The differentiation between the active and inactive enantiomers underscores the need for careful selection of compounds in therapeutic contexts. Further studies are warranted to explore potential applications or modifications to this compound that might enhance its activity or uncover new pathways for intervention.

Properties

IUPAC Name

2,2-dimethyl-1-[(3R)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQVSLWJBLPTMD-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N1[C@H](CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK962
Reactant of Route 2
Reactant of Route 2
GSK962
Reactant of Route 3
GSK962
Reactant of Route 4
Reactant of Route 4
GSK962
Reactant of Route 5
Reactant of Route 5
GSK962
Reactant of Route 6
GSK962

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.